(E)-N'-(4-bromobenzylidene)-2-morpholinoacetohydrazide

Description

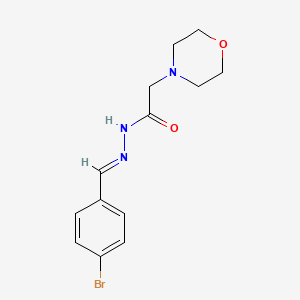

(E)-N'-(4-bromobenzylidene)-2-morpholinoacetohydrazide is a Schiff base derivative synthesized via condensation of 2-morpholinoacetohydrazide with 4-bromobenzaldehyde. The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and a 4-bromobenzylidene group.

Properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2/c14-12-3-1-11(2-4-12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLKBYIQBFKCEO-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-bromobenzylidene)-2-morpholinoacetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-morpholinoacetohydrazide. The reaction is usually carried out in an ethanol solution with the addition of a few drops of concentrated sulfuric acid as a catalyst. The mixture is refluxed for a specific period, and the product is obtained by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-bromobenzylidene)-2-morpholinoacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-bromobenzylidene)-2-morpholinoacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N’-(4-bromobenzylidene)-2-morpholinoacetohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of (E)-N’-(4-bromobenzylidene)-2-morpholinoacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences and applications of (E)-N'-(4-bromobenzylidene)-2-morpholinoacetohydrazide and its analogs:

Electronic and Steric Effects

- Morpholino vs. Piperazinyl/Sulfonamide Groups: The morpholino group in the parent compound offers balanced electron-donating properties and solubility, whereas piperazinyl derivatives (e.g., ) may exhibit stronger basicity due to the additional nitrogen. Sulfonamide derivatives () introduce sulfonyl groups, enhancing hydrogen-bonding capacity and acidity .

- Bromo Substituent : The 4-bromo group is a consistent feature across analogs, contributing to halogen bonding and steric bulk. In contrast, chloro or methoxy substituents () alter electronic profiles, with methoxy groups increasing electron density and reducing lipophilicity .

Crystallographic and Stability Insights

- Hydrogen Bonding: The sulfonohydrazide derivative () forms intermolecular N–H⋯O and C–H⋯O bonds, stabilizing its crystal lattice. Similar motifs are observed in morpholino derivatives, influencing solubility and thermal stability .

- Dihedral Angles : In 4-bromobenzylidene derivatives (), the dihedral angle between the benzylidene and hydrazide groups (82.39°) affects molecular packing and bioavailability .

Biological Activity

(E)-N'-(4-bromobenzylidene)-2-morpholinoacetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic molecules known for their diverse pharmacological properties, including anti-tuberculosis, anti-cancer, and antimicrobial activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 4-bromobenzaldehyde and morpholinoacetohydrazide. The structural elucidation is often performed using techniques such as:

- Fourier Transform Infrared Spectroscopy (FT-IR)

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry

These techniques confirm the formation of the hydrazone linkage and provide insights into the molecular structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound has moderate to strong activity against Gram-positive and Gram-negative bacteria.

Anti-Tuberculosis Activity

Molecular docking studies have indicated that this compound interacts effectively with the InhA enzyme from Mycobacterium tuberculosis. The binding energy calculations suggest that this compound could serve as a potential inhibitor, with a minimum binding energy of -9.70 kcal/mol, indicating favorable interactions at the active site of the enzyme .

Anti-Cancer Properties

The anti-cancer potential of this compound has also been investigated. In vitro assays on various cancer cell lines revealed:

| Cell Line | IC50 Value (µM) |

|---|---|

| HL-60 (Leukemia) | 10 µM |

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

These findings suggest that this compound possesses cytotoxic effects against several cancer types, making it a candidate for further development as an anti-cancer agent .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results showed that this compound had superior activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anti-Tuberculosis Mechanism

In another investigation focused on anti-tuberculosis activity, molecular dynamics simulations were employed to understand the binding interactions of this compound with InhA. The study revealed critical residues involved in binding and provided insights into optimizing this compound for enhanced efficacy against tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.